2-Bromo-N-(2-isopropylphenyl)propanamide
Description
2-Bromo-N-(2-isopropylphenyl)propanamide is an organic compound featuring a bromine atom at the second carbon of a propanamide backbone and a 2-isopropylphenyl substituent on the nitrogen atom. The isopropyl group introduces significant steric bulk compared to simpler analogs like methyl or halophenyl derivatives. This compound is likely utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging the bromine atom’s reactivity in nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
2-bromo-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)10-6-4-5-7-11(10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWFWXREOIPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-isopropylphenyl)propanamide typically involves the bromination of N-(2-isopropylphenyl)propanamide. One common method is the reaction of N-(2-isopropylphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yields. Additionally, the use of catalysts or alternative brominating agents may be explored to optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-isopropylphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, potentially involving the isopropylphenyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed, usually in acidic or basic media.
Major Products Formed
Substitution: New amide derivatives with different functional groups replacing the bromine atom.
Reduction: The corresponding amine derivative.
Oxidation: Various oxidized products depending on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(2-isopropylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-isopropylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropylphenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6)
- Structure : Methyl group at the phenyl ring’s 2-position.
- Physical Properties : Melting point = 130–133°C; crystalline solid .
- Synthesis : Prepared via condensation of α-bromopropionyl bromide with o-toluidine .
- Applications : Intermediate in prilocaine synthesis .
- Comparison : The methyl group reduces steric hindrance compared to isopropyl, enhancing crystal packing efficiency (higher melting point). Its smaller size may improve solubility in polar solvents relative to the bulkier isopropyl analog .
2-Bromo-N-(4-fluorophenyl)propanamide
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide
- Structure : Nitro group at the phenyl ring’s 4-position and a methyl group on the propanamide chain.
- Crystallography: Monoclinic crystal system (space group C2/c) with unit cell dimensions a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å .
- Reactivity : The nitro group strongly withdraws electrons, accelerating bromine displacement reactions compared to isopropyl-substituted analogs .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent Effects |
|---|---|---|---|---|
| This compound | C₁₂H₁₆BrNO | 270.17 | Not reported | Steric hindrance from isopropyl |
| 2-Bromo-N-(2-methylphenyl)propanamide | C₁₀H₁₂BrNO | 242.11 | 130–133 | Enhanced crystallinity from methyl |
| 2-Bromo-N-(4-fluorophenyl)propanamide | C₉H₉BrFNO | 246.08 | Not reported | Increased polarity from fluorine |
| 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | C₁₀H₁₁BrN₂O₃ | 287.11 | Not reported | Electron withdrawal from nitro group |
Key Research Findings
Steric vs. Electronic Effects : Isopropyl groups hinder molecular packing (lower melting points) but improve lipid solubility, which is critical for blood-brain barrier penetration in drug design .
Synthetic Flexibility : Brominated propanamides serve as versatile intermediates; for example, fluorinated derivatives are prioritized in CNS drug discovery due to fluorine’s metabolic stability .
Crystallographic Insights : Nitro-substituted analogs demonstrate predictable crystal packing patterns, aiding in the design of materials with specific optical or mechanical properties .
Biological Activity
2-Bromo-N-(2-isopropylphenyl)propanamide is an organic compound with the molecular formula CHBrNO. It is a brominated amide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
- Molecular Weight : 271.17 g/mol
- CAS Number : 67262-52-6
- Structure : The compound features a bromine atom attached to the propanamide chain and an isopropylphenyl group attached to the nitrogen atom, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the isopropylphenyl group are significant for binding, potentially leading to inhibition or alteration of enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
- Receptor Interaction : It has been suggested that this compound may interact with various receptors, modulating their functions and downstream signaling pathways .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various brominated amides, including this compound. The compound was tested on several cancer cell lines, showing a dose-dependent inhibition of cell proliferation at concentrations ranging from 10 µM to 100 µM. Notably, it demonstrated selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells .
Case Study 2: Enzyme Interaction
In a pharmacological study, this compound was assessed for its ability to inhibit specific enzymes involved in metabolic processes. The results indicated significant inhibition of target enzymes at low micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders .
Applications in Scientific Research
The compound's unique structure allows it to serve as a valuable intermediate in organic synthesis and drug development. Its applications include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-N-(2-isopropylphenyl)propanamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromo-propanamide derivatives are often synthesized by reacting brominated acyl halides with substituted anilines. Evidence from analogous compounds (e.g., 2-bromo-N-(4-chlorophenyl)acetamide) suggests using a base like triethylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions . Purification via column chromatography (petroleum ether/EtOAc gradients) is recommended . Yield optimization requires controlling stoichiometry, temperature, and reaction time.
Q. How can researchers confirm the molecular structure of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to identify characteristic peaks (e.g., bromine-induced deshielding of adjacent protons at δ ~4.2–4.5 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXTL or SHELXL) provides definitive bond lengths and angles. For example, similar bromo-propanamides exhibit C–Br bond lengths of ~1.93–1.97 Å and amide torsion angles of 160–175° .
- HRMS : Confirm molecular weight with <5 ppm error .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodology : If spectral data (e.g., NMR) suggests multiple conformers, single-crystal X-ray analysis is critical. For instance, in related compounds (e.g., 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide), crystallography revealed a monoclinic lattice (space group C2/c) with Z = 8, confirming the dominant conformation . Refinement using SHELXL (with anisotropic displacement parameters) improves accuracy . Compare experimental data with computational models (DFT) to validate energetically favorable conformers.
Q. What strategies mitigate side reactions during functionalization of the 2-isopropylphenyl group?
- Methodology : The steric bulk of the 2-isopropylphenyl group can hinder electrophilic substitution. Strategies include:
- Directed Metalation : Use directing groups (e.g., amides) to guide regioselective functionalization .
- Protection/Deprotection : Temporarily protect the amide group with tert-butoxycarbonyl (Boc) to prevent undesired reactivity .
- Microwave-Assisted Synthesis : Accelerate reactions to reduce decomposition, as seen in fentanyl analog syntheses .
Q. How do researchers analyze conflicting spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodology :
- Dynamic Effects : Variable-temperature NMR can detect conformational exchange (e.g., rotameric splitting) .
- Solvent Polarity : Compare spectra in DMSO-d6 vs. CDCl3; polar solvents may stabilize specific conformers.
- 2D NMR : Use COSY and NOESY to assign overlapping peaks and verify spatial proximity of protons .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and simulate NMR shifts using GIAO approximation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
